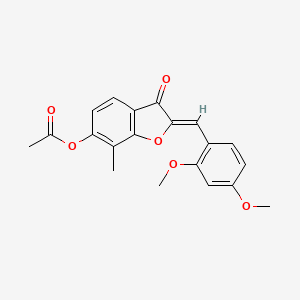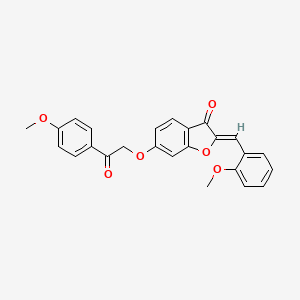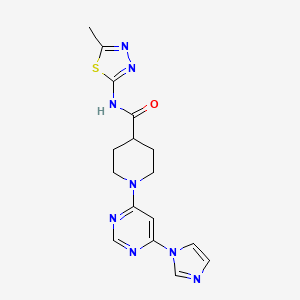
3-bromotetrahydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromotetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C5H7BrO2 and a molecular weight of 179.01 g/mol It is a brominated derivative of tetrahydro-2H-pyran-2-one, featuring a bromine atom at the third position of the pyran ring
準備方法
Synthetic Routes and Reaction Conditions
3-Bromotetrahydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the bromination of 5,6-dihydro-2H-pyran-2-one. The procedure typically includes the following steps :
Bromination: 5,6-dihydro-2H-pyran-2-one is dissolved in methylene chloride, and bromine is added dropwise over a period of several hours. The reaction is exothermic, and external cooling may be necessary.
Neutralization: After the addition of bromine, the reaction mixture is neutralized with triethylamine.
Purification: The product is purified by washing with water, drying over anhydrous sodium sulfate, and filtering through silica gel.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Bromotetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to tetrahydro-2H-pyran-2-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into more oxidized forms, such as carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted tetrahydro-2H-pyran-2-one derivatives.
Reduction: Tetrahydro-2H-pyran-2-one.
Oxidation: Carboxylic acids and other oxidized derivatives.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the preparation of bioactive molecules, such as CCR1 receptor antagonists, which are useful in treating CCR1-mediated diseases.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-bromotetrahydro-2H-pyran-2-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
3-Bromotetrahydro-2H-pyran: Similar structure but lacks the carbonyl group at the second position.
2-Bromotetrahydro-2H-pyran: Bromine atom at the second position instead of the third.
3-Chlorotetrahydro-2H-pyran-2-one: Chlorine atom instead of bromine at the third position.
Uniqueness
3-Bromotetrahydro-2H-pyran-2-one is unique due to the presence of both a bromine atom and a carbonyl group within the same molecule. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives.
特性
IUPAC Name |
3-bromooxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-2-1-3-8-5(4)7/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGZDTPHFDBLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55974-69-1 |
Source


|
| Record name | 3-bromooxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604535.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)

![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)




![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2604556.png)

